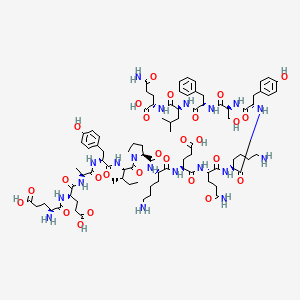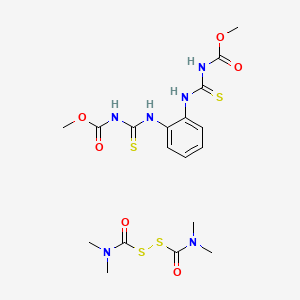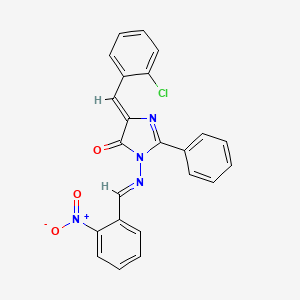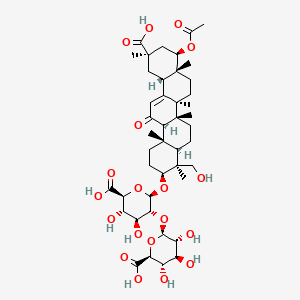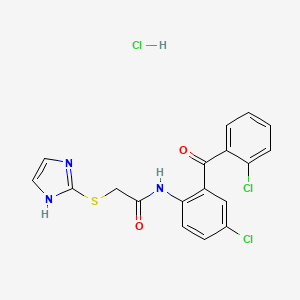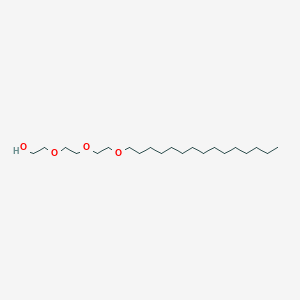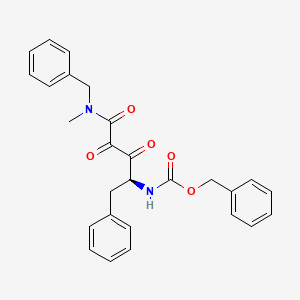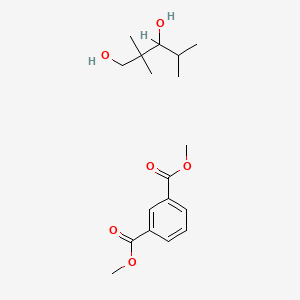
Dimethyl benzene-1,3-dicarboxylate;2,2,4-trimethylpentane-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl benzene-1,3-dicarboxylate;2,2,4-trimethylpentane-1,3-diol is a complex organic compound that combines the structural features of dimethyl benzene-1,3-dicarboxylate and 2,2,4-trimethylpentane-1,3-diol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl benzene-1,3-dicarboxylate;2,2,4-trimethylpentane-1,3-diol typically involves esterification and condensation reactions. The esterification of benzene-1,3-dicarboxylic acid with methanol produces dimethyl benzene-1,3-dicarboxylate. This reaction is usually catalyzed by an acid such as sulfuric acid and conducted under reflux conditions.
The 2,2,4-trimethylpentane-1,3-diol can be synthesized through the aldol condensation of acetone and isobutyraldehyde, followed by hydrogenation. The reaction conditions include the use of a base such as sodium hydroxide for the aldol condensation and a metal catalyst like palladium for the hydrogenation step.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The esterification and condensation reactions are optimized for large-scale production, often involving automated systems for precise control of reaction parameters.
化学反应分析
Types of Reactions
Dimethyl benzene-1,3-dicarboxylate;2,2,4-trimethylpentane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles such as amines or alcohols replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Benzene-1,3-dicarboxylic acid derivatives.
Reduction: Benzene-1,3-dimethanol derivatives.
Substitution: Amide or ester derivatives depending on the nucleophile used.
科学研究应用
Dimethyl benzene-1,3-dicarboxylate;2,2,4-trimethylpentane-1,3-diol has several applications in scientific research:
Materials Science: Used as a monomer in the synthesis of polyesters and polyurethanes, contributing to the development of high-performance materials.
Chemistry: Serves as a building block in organic synthesis, enabling the creation of complex molecules for pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Industry: Utilized in the production of coatings, adhesives, and plasticizers, enhancing the properties of industrial products.
作用机制
The mechanism of action of dimethyl benzene-1,3-dicarboxylate;2,2,4-trimethylpentane-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The ester groups can undergo hydrolysis, releasing active intermediates that participate in biochemical pathways. The compound’s diol moiety can form hydrogen bonds with proteins, influencing their structure and function.
相似化合物的比较
Similar Compounds
Dimethyl terephthalate: Similar in structure but differs in the position of the ester groups on the benzene ring.
Ethylene glycol: Shares the diol functionality but lacks the aromatic ester component.
Isophthalic acid: Contains the benzene-1,3-dicarboxylate structure but without the esterification.
Uniqueness
Dimethyl benzene-1,3-dicarboxylate;2,2,4-trimethylpentane-1,3-diol is unique due to its combination of aromatic ester and aliphatic diol functionalities, providing a versatile platform for chemical modifications and applications in diverse fields.
属性
CAS 编号 |
65072-12-0 |
|---|---|
分子式 |
C18H28O6 |
分子量 |
340.4 g/mol |
IUPAC 名称 |
dimethyl benzene-1,3-dicarboxylate;2,2,4-trimethylpentane-1,3-diol |
InChI |
InChI=1S/C10H10O4.C8H18O2/c1-13-9(11)7-4-3-5-8(6-7)10(12)14-2;1-6(2)7(10)8(3,4)5-9/h3-6H,1-2H3;6-7,9-10H,5H2,1-4H3 |
InChI 键 |
ARFFQIAZXGCLDR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C(C)(C)CO)O.COC(=O)C1=CC(=CC=C1)C(=O)OC |
相关CAS编号 |
65072-12-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


